molecular formula C9H8N2O3 B3018069 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152509-87-9

3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3018069
CAS RN: 1152509-87-9
M. Wt: 192.174
InChI Key: OZEWXBCUZMIVAQ-UHFFFAOYSA-N
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Description

The compound "3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid" is a heterocyclic compound that features both furan and pyrazole rings. This structure is of interest due to the biological activities associated with furan and pyrazole derivatives, which have been explored in various studies for their potential therapeutic applications.

Synthesis Analysis

The synthesis of furan and pyrazole derivatives can be achieved through various methods. For instance, the reaction of silylated 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide with 2-chlorotetrahydrofuran leads to the formation of a tetrahydrofuran-2-yl derivative, which is structurally related to the compound of interest . Another relevant synthesis involves the conversion of furan-2-carboxylic acid hydrazide into 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives, showcasing the versatility of furan-based compounds .

Molecular Structure Analysis

The molecular structure of furan and pyrazole derivatives is characterized by the presence of heteroatoms within the rings, which can significantly influence the electronic properties of the molecules. For example, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan demonstrates the incorporation of nitrogen and oxygen atoms into the furan ring, which can lead to the formation of insensitive energetic materials .

Chemical Reactions Analysis

Furan and pyrazole derivatives can undergo various chemical reactions, including functionalization and cyclization. The functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid into ester or amide derivatives illustrates the reactivity of the carboxylic acid group present in these compounds . Additionally, the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles can lead to the formation of fused pyridine-4-carboxylic acids, demonstrating the potential for creating diverse heterocyclic libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and pyrazole derivatives are influenced by their molecular structures. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the thermal stabilities of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were determined to be moderate, which is important for their application as insensitive energetic materials . The antileukemic and antitubercular activities of some derivatives also highlight the importance of understanding these properties in the context of drug design and development .

Mechanism of Action

Mode of Action

It is known that furan derivatives can interact with various biological targets, influencing cellular processes

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biochemical reactions . More research is needed to summarize the specific pathways affected by this compound and their downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, which suggests good bioavailability .

Result of Action

It is known that furan derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of “3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid”. For instance, the reaction conditions can affect the yield and properties of furan derivatives . More research is needed to understand how specific environmental factors influence the action of this compound.

Safety and Hazards

While specific safety and hazards information for “3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid” was not found, general precautions for handling similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The further development of synthesis of novel compounds from furfural and 5-HMF is an actual goal not only for organic chemistry but also for medicine, material science, and for other fields .

properties

IUPAC Name

3-(furan-2-yl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-5-6(9(12)13)8(10-11)7-3-2-4-14-7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEWXBCUZMIVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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